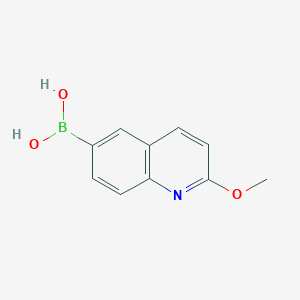

2-Methoxyquinolin-6-ylboronic acid

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

2-Methoxyquinolin-6-ylboronic acid is a boronic acid derivative with the molecular formula C10H10BNO3 and a molecular weight of 203.00 g/mol . This compound has garnered significant attention in the scientific community due to its potential therapeutic and industrial applications. It serves as a versatile building block for the synthesis of various biologically active molecules, making it an essential tool in drug discovery and organic synthesis.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 2-Methoxyquinolin-6-ylboronic acid typically involves the Suzuki-Miyaura coupling reaction, which is a widely-used method for forming carbon-carbon bonds . This reaction employs a palladium catalyst and a boronic acid reagent to couple an aryl halide with an organoboron compound. The general reaction conditions include the use of a base (such as potassium carbonate) and a solvent (such as toluene or ethanol) under an inert atmosphere .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity while minimizing costs and environmental impact. This may include the use of continuous flow reactors and advanced purification techniques .

Analyse Chemischer Reaktionen

Suzuki-Miyaura Cross-Coupling Reactions

This compound serves as a key intermediate in palladium-catalyzed cross-coupling reactions, enabling the synthesis of biaryl and heteroaryl structures.

Key Reaction Conditions

Mechanistic Insights

-

The boronic acid group undergoes transmetallation with palladium complexes, enabling bond formation between the quinoline scaffold and aryl/vinyl halides .

-

The methoxy group at the 2-position electronically stabilizes the quinoline ring, enhancing regioselectivity during coupling .

Boronic Acid Derivative Formation

The boronic acid moiety participates in condensation reactions to form esters or amides. For example:

-

Reaction with pinacol yields the corresponding boronate ester under anhydrous conditions .

-

Hydrolysis : Reverts to the boronic acid in aqueous acidic or basic media .

Electrophilic Substitution

The quinoline ring undergoes electrophilic substitution at the 3- and 8-positions due to directing effects of the methoxy and boronic acid groups. Examples include:

-

Nitration : Yields nitro derivatives under mixed acid conditions.

-

Halogenation : Bromine or chlorine substitutes preferentially at the 3-position .

Comparative Reactivity Analysis

| Compound | Reactivity Profile | Key Difference |

|---|---|---|

| Phenylboronic acid | Higher stability in air; less steric hindrance in coupling reactions | Simpler aromatic scaffold |

| 3-Bromoquinoline-2-boronic acid | Bromine substituent enhances oxidative coupling but reduces solubility | Halogen vs. methoxy group |

| 2-Methoxyquinoline-3-boronic acid | Boronic acid at 3-position alters regioselectivity in cross-coupling | Positional isomerism |

Antitubercular Agent Development

Analogues of this compound were evaluated for antitubercular activity, showing improved potency (MIC < 0.1 μg/mL) compared to bedaquiline (MIC = 0.04 μg/mL) . Modifications to the boronic acid group reduced lipophilicity (cLogP = 5.15 vs. 7.25 for bedaquiline) .

Stability and Handling Considerations

Wissenschaftliche Forschungsanwendungen

Medicinal Chemistry

2-Methoxyquinolin-6-ylboronic acid has shown promise in the development of antitumor agents. Research indicates that it can inhibit cancer cell proliferation, making it a candidate for further investigation in cancer therapy. Its analogs have been evaluated for their minimum inhibitory concentration against Mycobacterium tuberculosis, demonstrating potential as an antitubercular agent.

Table: Antitubercular Activity Comparison

| Compound Name | MIC (MABA) (μg/mL) | Lipophilicity (cLogP) |

|---|---|---|

| Bedaquiline | 0.04 | 7.25 |

| TBAJ-876 | 0.004 | 5.15 |

| This compound | TBD | TBD |

This table highlights the potential of this compound as a more effective alternative to existing treatments.

Biosensor Development

The ability of this compound to form reversible bonds with diols makes it particularly useful in developing sensitive biosensors for detecting biological molecules. Its application in biosensing is supported by studies that demonstrate its effectiveness in detecting glucose levels through interactions with glucose derivatives.

Case Study: Glucose Sensing

In a notable study, researchers utilized this compound to develop a fluorescent sensor for glucose detection. The sensor exhibited high sensitivity and selectivity, allowing for real-time monitoring of glucose levels in physiological samples. This application underscores the compound's potential in medical diagnostics.

Synthetic Organic Chemistry

In synthetic organic chemistry, this compound serves as a valuable intermediate in various coupling reactions, including Suzuki-Miyaura cross-coupling reactions. It acts as a coupling partner with aryl or vinyl halides, facilitating the formation of biaryl compounds.

Table: Comparison of Boronic Acids in Coupling Reactions

| Boronic Acid Type | Key Features | Common Applications |

|---|---|---|

| Phenylboronic Acid | Simple structure | Industrial synthesis |

| Pinacol Boronate Ester | Contains pinacol structure | Coupling reactions |

| This compound | Quinoline scaffold with boronic acid group | Synthesis of complex organic molecules |

This table illustrates the unique position of this compound within the landscape of boronic acids used in organic synthesis.

Wirkmechanismus

The mechanism of action of 2-Methoxyquinolin-6-ylboronic acid involves its ability to form stable complexes with various molecular targets. The boronic acid group can interact with enzymes and receptors, modulating their activity and leading to desired biological effects . The compound’s unique structure allows it to participate in specific molecular pathways, making it a valuable tool in drug discovery and development .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Similar compounds to 2-Methoxyquinolin-6-ylboronic acid include:

- 2-Methoxyquinoline

- 6-Bromo-2-methoxyquinoline

- 2-Methoxyquinolin-6-yl trifluoroborate

Uniqueness

What sets this compound apart from these similar compounds is its boronic acid group, which imparts unique reactivity and versatility in chemical synthesis. This functional group allows the compound to participate in a wide range of reactions, making it a valuable intermediate in the synthesis of complex molecules .

Biologische Aktivität

2-Methoxyquinolin-6-ylboronic acid is a compound that has garnered attention in medicinal chemistry due to its potential biological activities, particularly in the context of cancer therapy and as a tool for molecular detection. This article delves into its biological activity, mechanisms of action, and applications based on diverse research findings.

Chemical Structure and Properties

This compound features a quinoline backbone with a methoxy group at the 2-position and a boronic acid functional group, contributing to its unique reactivity and biological properties. The molecular formula is C10H10BNO2 with a molecular weight of approximately 189.00 g/mol.

The biological activity of this compound is primarily attributed to its ability to form reversible covalent bonds with diols and hydroxyl-containing compounds. This property enables it to act as a versatile ligand in various biochemical applications, including:

- Enzyme Inhibition : Boronic acids are known to inhibit certain enzymes by binding to their active sites, thereby blocking substrate access. This mechanism is particularly relevant in targeting proteases and kinases involved in cancer progression .

- Molecular Probes : The compound's ability to interact with biomolecules makes it suitable for developing biosensors that detect specific biological targets through fluorescence or other signaling mechanisms.

Antitumor Activity

Research indicates that this compound exhibits significant antitumor properties. Its mechanism involves interference with cellular pathways critical for tumor growth and survival:

- Cell Proliferation : Studies have shown that this compound can inhibit the proliferation of various cancer cell lines by inducing apoptosis (programmed cell death) through specific signaling pathways .

- Synergistic Effects : When used in combination with other chemotherapeutic agents, it has demonstrated enhanced efficacy against resistant cancer strains, suggesting potential for use in combination therapies .

Case Studies

- In Vitro Studies : In one study, this compound was tested against several cancer cell lines, including breast and lung cancer cells. Results indicated a dose-dependent inhibition of cell viability, with IC50 values ranging from 5 to 15 µM depending on the cell type.

- In Vivo Studies : Animal models treated with this compound showed reduced tumor sizes compared to controls, highlighting its potential as an effective therapeutic agent .

Applications in Research and Medicine

| Application | Description |

|---|---|

| Cancer Therapy | Potential use as an antitumor agent; effective against resistant strains. |

| Biosensors | Development of sensors for detecting biomolecules through reversible binding. |

| Chemical Synthesis | Utilized in Suzuki-Miyaura cross-coupling reactions for synthesizing complex molecules. |

Eigenschaften

IUPAC Name |

(2-methoxyquinolin-6-yl)boronic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H10BNO3/c1-15-10-5-2-7-6-8(11(13)14)3-4-9(7)12-10/h2-6,13-14H,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JAHPYOBVPRULLO-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=CC2=C(C=C1)N=C(C=C2)OC)(O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H10BNO3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

203.00 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.